molecular formula C12H14ClN3O2 B2905832 ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-47-1

ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2905832
CAS No.: 37801-47-1
M. Wt: 267.71
InChI Key: FGEWDVKPONESEB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound with the CAS Number: 37801-47-1 . It has a molecular weight of 267.71 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Safety and Hazards

The compound has several hazard statements including H302, H313, H315, H319, H320, H335 . Precautionary measures include P202, P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Mechanism of Action

  • Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612
  • (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Advances
  • (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237

Properties

IUPAC Name

ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c1-4-16-11-9(7(3)15-16)10(13)8(6-14-11)12(17)18-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEWDVKPONESEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331578
Record name ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37801-47-1
Record name ethyl 4-chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 24.9 g. 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.1 mol.) and 150 ml. of phosphorus oxychloride is refluxed for 4 hours. The excess phosphorus oxychloride is removed by means of vacuum distillation. As soon as the phosphorus oxychloride has been removed, the oily residue solidifies on cooling. It is treated with water and filtered under suction (25 g., m.p. 70°-74°). The 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from cyclohexane, yield 22.8 g. (85%), m.p. 78°-79°.
Name
1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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